Bupropion D9 is a deuterated form of Bupropion, a medication primarily known for its use in treating major depressive disorder and aiding in smoking cessation. In a scientific research context, Bupropion D9 serves as an internal standard (ISTD) in analytical chemistry, specifically in the field of mass spectrometry. [, ] Internal standards are compounds added to a sample in a known quantity to improve the accuracy and reliability of quantitative analysis.
Bupropion D9 is synthesized from bupropion, which was originally developed in the 1960s and approved by the FDA for use in major depressive disorder and as a smoking cessation aid under the brand name Wellbutrin. The deuterated version, Bupropion D9, is utilized mainly for research purposes, particularly in pharmacokinetics and metabolite identification studies .
Bupropion D9 can be synthesized through various methods that typically involve the introduction of deuterium atoms into the bupropion molecule. One common method involves the use of deuterated reagents during the synthesis of bupropion.
The molecular formula for Bupropion D9 is . The presence of deuterium (D) isotopes alters certain physical properties compared to its non-deuterated counterpart.
Bupropion D9 participates in various chemical reactions similar to those of bupropion due to its structural similarities.
Bupropion D9 functions similarly to bupropion in terms of pharmacodynamics.
Bupropion D9 exhibits several notable physical and chemical properties:
Bupropion D9 has significant applications primarily within research settings:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0